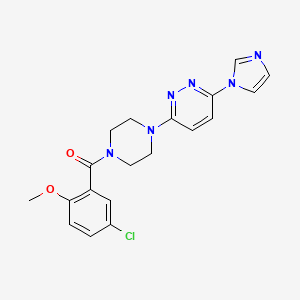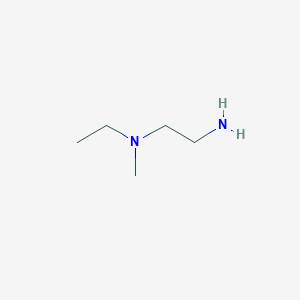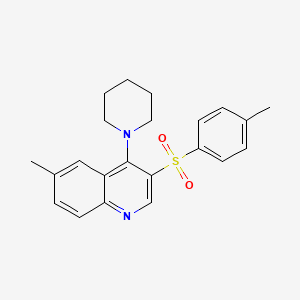
2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride” is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been reported in several methods . One of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold is the Combes/Conrad–Limpach reaction . This reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of “2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride” is derived from isoquinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoquinoline derivatives often involve the use of strong acids and elevated temperatures . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield .Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivatives
New Synthetic Routes to Quinazoline Derivatives : The study by Hoefnagel et al. (1993) explored the reaction of hydroxyglycine with 2-aminobenzophenones to produce 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids. These acids could be converted into 3,4-dihydro isomers and quinazoline derivatives, demonstrating a method for synthesizing complex molecules potentially related to isoquinoline derivatives Hoefnagel et al., 1993.
Mass Spectrometric Study of Isoquinolines : Thevis et al. (2008) focused on the mass spectrometric behavior of bisubstituted isoquinolines, revealing insights into the gas-phase formations of carboxylic acids from isoquinoline derivatives, which may contribute to understanding the properties of similar compounds Thevis et al., 2008.
Derivatives of Tetrahydroisoquinoline Carboxylic Acid : Research by Jansa et al. (2006) on derivatives of tetrahydroisoquinoline carboxylic acid, including the synthesis of hydrochlorides, anhydrides, and acetyl derivatives, could provide foundational knowledge for manipulating the structure of "2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid; hydrochloride" for specific applications Jansa et al., 2006.
Antioxidant and Antiviral Properties
Antioxidant Properties : Kawashima et al. (1979) discovered a compound with a structure similar to the given isoquinoline derivative that exhibited significant antioxidant properties, suggesting potential applications in oxidative stress management Kawashima et al., 1979.
Antiviral Activity : Ivashchenko et al. (2014) synthesized derivatives of indole carboxylic acids, closely related to isoquinoline structures, to study their antiviral properties, indicating a potential research avenue for "2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid; hydrochloride" Ivashchenko et al., 2014.
Chemical Synthesis and Characterization
- Synthesis of Tetrahydroisoquinolines : A method for synthesizing tetrahydroisoquinolines, including alkaloid synthesis, by Huber and Seebach (1987) could inform the production and modification of "2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid; hydrochloride" for research and therapeutic applications Huber & Seebach, 1987.
Direcciones Futuras
The future directions for “2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride” could involve further exploration of its biological activity and potential applications in medicinal chemistry. Isoquinoline derivatives have been identified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Propiedades
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-5-4-8-6-9(11(13)14)2-3-10(8)7-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAANCSIKRXIAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride | |
CAS RN |
1065066-61-6 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2667690.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2667694.png)
![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2667695.png)
![2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2667696.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide](/img/structure/B2667698.png)

![N-ethyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2667700.png)


![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B2667708.png)
